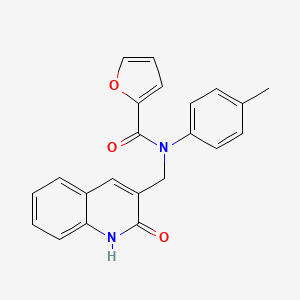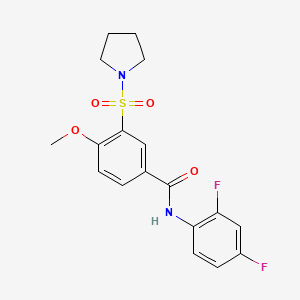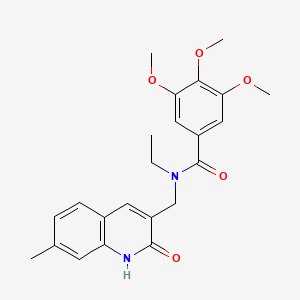
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as J147, is a synthetic compound that has been developed as a potential treatment for Alzheimer's disease. It was first synthesized in 2011 by the Salk Institute for Biological Studies in California. Since then, it has been the subject of extensive research due to its promising therapeutic potential.
作用机制
The exact mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that this compound may activate the AMPK/mTOR pathway, which is involved in regulating cellular energy metabolism and autophagy. This compound has also been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to increase mitochondrial function and reduce mitochondrial dysfunction, which is a common feature of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is that it has been shown to be effective in various in vitro and in vivo models of Alzheimer's disease. However, one limitation is that the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of this compound derivatives that may have improved potency and selectivity. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and neuroprotection. Additionally, the use of this compound in combination with other drugs or therapies may be explored as a potential treatment for Alzheimer's disease.
合成方法
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with N-ethyl-N-(3-aminopropyl) methylamine to form an imine intermediate. This intermediate is then reacted with 2-hydroxy-7-methyl-3-quinolinecarboxaldehyde to form the final product, this compound. The synthesis of this compound is complex, and it requires expertise in organic chemistry.
科学研究应用
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects in various in vitro and in vivo models of Alzheimer's disease. It has been found to reduce amyloid-beta levels, increase neurogenesis, and improve cognitive function in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
N-ethyl-3,4,5-trimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-25(13-17-10-15-8-7-14(2)9-18(15)24-22(17)26)23(27)16-11-19(28-3)21(30-5)20(12-16)29-4/h7-12H,6,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVQDYUWPVPVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

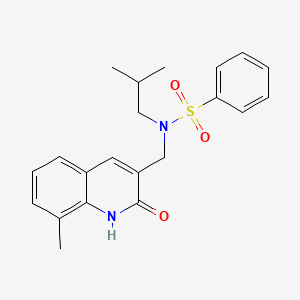
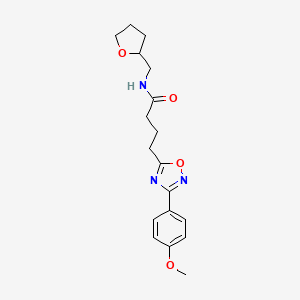
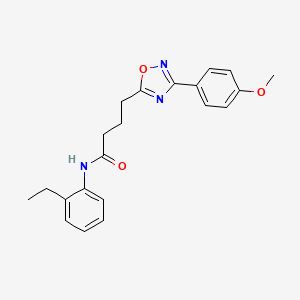
![3,4-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698589.png)
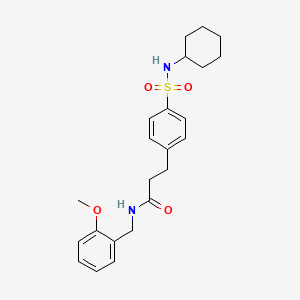
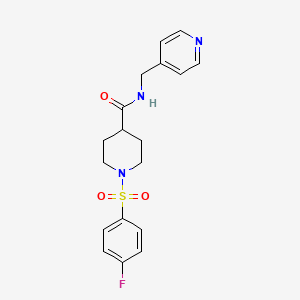
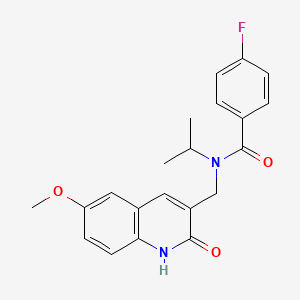
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)
![N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
